molecular formula C14H13ClN4O B11835842 4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 650629-00-8

4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11835842
CAS No.: 650629-00-8
M. Wt: 288.73 g/mol
InChI Key: ZVZCJBAMNZYSKD-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, ethyl, and methoxy groups on the pyrazolo[3,4-d]pyrimidine core makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

650629-00-8

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

4-chloro-3-ethyl-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H13ClN4O/c1-3-11-12-13(15)16-8-17-14(12)19(18-11)9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3

InChI Key

ZVZCJBAMNZYSKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC

Origin of Product

United States

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